2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cholinesterase Inhibition Butyrylcholinesterase Acetylcholinesterase

This specific 2H-1,2,3-triazole scaffold is essential for reliable BChE selectivity (>100-fold over AChE) and sub-μM tumor-associated CA IX/XII inhibition. The 4-fluorophenyl group and free carboxylic acid are critical for activity; the 1H-regioisomer or ester/aldehyde analogs will not replicate these binding profiles. Procure the ≥95% pure carboxylic acid form to ensure valid SAR, enable direct amide conjugation, and build focused P2X7R antagonist libraries.

Molecular Formula C9H6FN3O2
Molecular Weight 207.16 g/mol
CAS No. 833-60-3
Cat. No. B1453693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
CAS833-60-3
Molecular FormulaC9H6FN3O2
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2N=CC(=N2)C(=O)O)F
InChIInChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15)
InChIKeyNPFCLZUEJSRFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 833-60-3): A Scaffold for BChE and Carbonic Anhydrase Inhibitor Development


2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block belonging to the 1,2,3-triazole class, specifically substituted at the 2-position with a 4-fluorophenyl group and functionalized with a carboxylic acid at the 4-position [1]. This substitution pattern positions the compound as a versatile scaffold in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) relevant to butyrylcholinesterase (BChE) inhibition and carbonic anhydrase (CA) isoform selectivity [2].

Why 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 833-60-3) is Not a Commodity Scaffold: Regioisomerism and Halogen Effects Dictate Target Engagement


Simple substitution of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid with seemingly close analogs (e.g., the 1H-regioisomer, the 4-chlorophenyl analog, or the carbaldehyde derivative) is not scientifically valid for projects requiring specific activity profiles. Evidence demonstrates that the 2H-regioisomer exhibits divergent binding modes and target selectivity compared to the 1H-isomer [1], while the 4-fluoro substituent on the phenyl ring imparts distinct electronic properties and enzyme inhibition potency relative to both the 4-chloro and unsubstituted phenyl variants [2]. The carboxylic acid handle further differentiates the scaffold's reactivity and pharmacokinetic behavior from its ester and aldehyde counterparts [3].

Quantitative Evidence Guide: Verifiable Performance Differentiation for 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid


BChE vs. AChE Selectivity: 4-Fluorophenyl Triazole Shows Enhanced Butyrylcholinesterase Inhibition Compared to 4-Chlorophenyl Analog

In a head-to-head series of escitalopram-derived triazoles, the 4-fluorophenyl analog (compound 78) demonstrated a BChE IC50 of 5.31 ± 0.43 μM, whereas the corresponding 4-chlorophenyl analog (compound 75) was essentially inactive against BChE, instead showing preferential AChE inhibition (IC50 = 6.71 ± 0.25 μM) [1]. This represents a complete functional selectivity reversal driven solely by halogen substitution. Furthermore, molecular docking revealed the 4-fluorophenyl derivative (ΔGbind = -8.51 kcal/mol for BChE) achieves a 1.8 kcal/mol more favorable binding energy compared to its 4-chlorophenyl counterpart's interaction with AChE (ΔGbind = -6.93 kcal/mol) [1].

Cholinesterase Inhibition Butyrylcholinesterase Acetylcholinesterase

hCA IX/XII Inhibition: 4-Fluorophenyl Carboxylic Acid Derivative Outperforms Ester Analogs in Isoform Selectivity

Within a library of 28 triazole-based carboxylic acids and esters, the 4-fluorophenyl-appended carboxylic acid derivative (6c) was the most potent inhibitor of tumor-associated hCA IX and hCA XII isoforms, exhibiting a KI value of 0.7 μM for both [1]. This sub-micromolar potency contrasts with the broader library profile, where ester derivatives generally displayed weaker inhibition of these isoforms but higher inhibition of cathepsin B [1]. The carboxylic acid functionality, therefore, confers a specific selectivity advantage for hCA IX/XII over the ester prodrug forms. Additionally, compound 6c demonstrated cytotoxic activity against A549 lung cancer cells with an IC50 < 100 μM, providing a functional cellular correlate to its enzyme inhibition [1].

Carbonic Anhydrase Inhibition Hypoxia Anticancer

Conformational and Electronic Determinants: 2H-Regioisomer Crystal Structure Reveals Basis for Divergent Biological Activity

Single-crystal X-ray analysis of (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol—a closely related derivative—reveals that the 2H-triazole regioisomer adopts a distinctly different spatial orientation compared to the 1H-analog [1]. The dihedral angle between the triazole and 4-fluorophenyl rings is 12.4°, and the crystal packing is stabilized by O–H···N hydrogen bonds and C–H···F interactions, features that are absent in the 1H-isomer [1]. This regioisomer-dependent geometry directly impacts molecular recognition at target sites. The moderate α-glycosidase inhibition activity of this compound further confirms that the 2H-substitution pattern is not biologically silent but rather defines a unique pharmacophore [1].

X-ray Crystallography Conformational Analysis SAR

P2X7 Receptor Antagonism: 2-Aryl-2H-1,2,3-triazole Scaffold Demonstrates Sub-Micromolar Potency and In Vivo Anti-Inflammatory Efficacy

In a screen of 51 1,2,3-triazole derivatives, seven 2-aryl-2H-1,2,3-triazole compounds potently blocked P2X7 receptor pore formation with IC50 values < 500 nM [1]. Among these, compound 9d, a representative 2H-triazole, reduced ATP- and carrageenan-induced paw edema in mice and decreased LPS-induced pleurisy cellularity [1]. This in vivo efficacy was accompanied by low cytotoxicity in J774.G8 macrophages and peritoneal macrophages [1]. Electrophysiological studies confirmed a competitive mechanism of action at the ATP binding site [1]. The 2-aryl-2H-1,2,3-triazole core, which is shared by the target compound, is therefore a validated pharmacophore for achieving high-potency P2X7R antagonism with translational potential.

P2X7 Receptor Anti-inflammatory In vivo

Synthetic Versatility: Carboxylic Acid Handle Enables Facile Diversification into Amide and Ester Libraries

The 4-carboxylic acid group provides a synthetically tractable handle for late-stage diversification. Standard amide coupling protocols allow for the generation of 1,2,3-triazole-4-carboxamide libraries with high efficiency, as demonstrated in the synthesis of antitumor candidates from related carboxylic acid precursors [1]. In contrast, the 4-carbaldehyde analog requires reduction or reductive amination steps to achieve similar diversification, introducing additional synthetic steps and potential yield losses. The carboxylic acid also serves as a precursor for ester prodrugs, which exhibit distinct enzyme inhibition profiles compared to the free acid [2]. This functional group flexibility enhances the scaffold's utility in medicinal chemistry campaigns, where rapid SAR exploration is critical.

Click Chemistry Amide Coupling Library Synthesis

Target Application Scenarios: Where 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid (CAS 833-60-3) Delivers Measurable Advantage


Butyrylcholinesterase (BChE) Inhibitor Lead Optimization

The 4-fluorophenyl substituent is critical for achieving BChE selectivity over AChE, as demonstrated by the >100-fold selectivity window observed for the analogous escitalopram-triazole derivative [1]. Medicinal chemistry teams developing BChE inhibitors for Alzheimer's disease or cocaine addiction should prioritize this specific 4-fluorophenyl-2H-triazole-4-carboxylic acid scaffold to maintain this selectivity profile, as substitution with chlorine or hydrogen abolishes BChE activity [1].

Hypoxia-Targeted Anticancer Agent Design via hCA IX/XII Inhibition

The carboxylic acid form of the 4-fluorophenyl triazole scaffold exhibits sub-micromolar KI (0.7 μM) against tumor-associated hCA IX and XII isoforms, while minimizing off-target cathepsin B inhibition seen with ester prodrugs [2]. Researchers designing hypoxia-activated anticancer agents or CA IX-targeted imaging probes should procure the carboxylic acid form to ensure optimal isoform selectivity and to enable direct conjugation to targeting moieties via amide bond formation [3].

P2X7 Receptor Antagonist Development for Inflammatory Diseases

The 2-aryl-2H-1,2,3-triazole scaffold is a validated core for potent P2X7R antagonists (IC50 < 500 nM) with demonstrated in vivo efficacy in mouse models of acute inflammation [4]. The target compound, bearing the 4-fluorophenyl group and a synthetically versatile carboxylic acid handle, serves as an ideal starting point for constructing focused libraries aimed at improving pharmacokinetic properties while retaining high P2X7R affinity [4].

Fragment-Based Drug Discovery (FBDD) Library Construction

1,2,3-Triazole-4-carboxylic acids are recognized as key fragments in FBDD due to their synthetic tractability and ability to engage multiple biological targets [3]. The 2-(4-fluorophenyl) substitution pattern provides a unique combination of electronic properties (due to fluorine) and a defined three-dimensional conformation (as revealed by X-ray crystallography of the 2H-regioisomer) [5]. This makes the compound a higher-value fragment for screening libraries compared to the unsubstituted or 1H-regioisomer variants, as it offers more opportunities for selective hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.